N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Biological Activity
N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula: C25H27N3O3S. Its structure features a naphthalene moiety attached to a thioacetamide group linked to a tetrahydrofuran-containing cyclopenta[d]pyrimidine derivative. The intricate arrangement of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The use of solvents like tetrahydrofuran is common in these reactions to facilitate the formation of the desired product. The detailed synthetic pathway can be adapted from established methodologies in organic chemistry literature .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural frameworks. For instance, derivatives of pyrimidine and naphthalene have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(naphthalen-1-yl)-2-(thioacetamide) | A549 (lung cancer) | 4.5 |
N-(naphthalen-1-yl)-2-(thioacetamide) | HeLa (cervical cancer) | 3.8 |
N-(naphthalen-1-yl)-2-(thioacetamide) | MCF7 (breast cancer) | 5.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways such as FAK/Paxillin .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit COX-2 activity, a key enzyme in inflammation pathways. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
N-(naphthalen-1-yl)-2-(thioacetamide) | COX-2 | 0.04 |
Celecoxib (standard drug) | COX-2 | 0.04 |
This inhibition suggests that the compound could serve as a lead for developing new anti-inflammatory agents .
Case Studies
Several case studies have been conducted to assess the biological activity of compounds related to N-(naphthalen-1-yl)-2-((2-oxo...):
- Study on A549 Cell Line : A series of derivatives were tested for cytotoxicity against lung cancer cells, revealing that modifications in the naphthalene moiety significantly enhanced anticancer activity.
- Inflammation Model : In vivo models demonstrated that compounds with similar structures reduced paw edema in carrageenan-induced inflammation models, indicating their potential therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-22(25-20-11-3-7-16-6-1-2-9-18(16)20)15-31-23-19-10-4-12-21(19)27(24(29)26-23)14-17-8-5-13-30-17/h1-3,6-7,9,11,17H,4-5,8,10,12-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVUQHKLFUVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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